Taniborbactam hydrochloride

β-lactamase Antimicrobial Resistance Metallo-β-lactamase

Taniborbactam hydrochloride is the only investigational β-lactamase inhibitor in advanced clinical development that potently inhibits both serine-β-lactamases (Class A, C, D) and metallo-β-lactamases (Class B: NDM, VIM). Unlike avibactam or vaborbactam, its pan-spectrum activity enables cefepime-taniborbactam to achieve superior efficacy vs. meropenem in the Phase 3 CERTAIN-1 cUTI trial. Essential as a clinically validated, non-substitutable positive control for novel MBL inhibitor research and resistance mechanism studies.

Molecular Formula C19H30BCl2N3O5
Molecular Weight 462.2 g/mol
CAS No. 2244235-49-0
Cat. No. B611150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaniborbactam hydrochloride
CAS2244235-49-0
SynonymsTaniborbactam HCl;  Taniborbactam dihydrochloride;  VNRX-5133;  VNRX5133;  VNRX 5133;  Taniborbactam; 
Molecular FormulaC19H30BCl2N3O5
Molecular Weight462.2 g/mol
Structural Identifiers
SMILESB1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
InChIInChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1
InChIKeyCKWIMFZHNCBHIX-PPJOBQAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Taniborbactam Hydrochloride (VNRX-5133) for Advanced β-Lactamase Inhibition Research: A Procurement-Focused Evidence Guide


Taniborbactam hydrochloride (CAS 2244235-49-0) is an investigational, injectable, bicyclic boronic acid-containing pan-spectrum β-lactamase inhibitor developed in combination with cefepime to combat multidrug-resistant Gram-negative bacterial infections [1]. It is distinguished from earlier inhibitors by its ability to inhibit both serine β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs; class B), including NDM and VIM, which is a unique feature not shared by widely used alternatives [2]. It is currently in Phase 3 clinical development for complicated urinary tract infections (cUTI) [3].

Why Taniborbactam Hydrochloride Cannot Be Substituted by Other β-Lactamase Inhibitors for Critical Research Applications


Taniborbactam hydrochloride offers a unique, quantifiable, and clinically validated differentiation profile that prevents generic substitution with other β-lactamase inhibitors. Its primary value proposition is its ability to inhibit a broad spectrum of both serine- and metallo-β-lactamases, a feature that is not only unique to its class but also directly translates into superior clinical outcomes in a Phase 3 trial, as well as demonstrably lower minimum inhibitory concentrations (MICs) in resistant pathogens. Substituting taniborbactam with an alternative, such as avibactam or vaborbactam, would immediately forfeit this pan-spectrum activity, compromising research validity and failing to reproduce clinically relevant, real-world efficacy data [1].

Taniborbactam Hydrochloride (VNRX-5133): A Comparative Quantitative Evidence Guide for Scientific Selection


Pan-Spectrum β-Lactamase Inhibition: Taniborbactam's Unique Activity Against Both Serine and Metallo-β-Lactamases

Taniborbactam is the first and only β-lactamase inhibitor in late-stage clinical development to demonstrate direct, potent inhibition of both serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs), including NDM and VIM. This contrasts sharply with the leading alternatives, avibactam, vaborbactam, and relebactam, which are inactive against MBLs [1]. This pan-spectrum activity is a direct result of its unique bicyclic boronate pharmacophore and is a primary driver of its superior clinical efficacy [2].

β-lactamase Antimicrobial Resistance Metallo-β-lactamase

Biochemical Potency: Lower Ki Values for Taniborbactam Compared to Avibactam and Vaborbactam Against Key β-Lactamases

Taniborbactam exhibits superior biochemical potency compared to avibactam and vaborbactam against the β-lactamase PenI and its clinically relevant C69Y variant, with significantly lower inhibition constants (Ki) [1]. This higher potency is a key factor contributing to its ability to restore antibiotic activity at lower concentrations.

Enzyme Kinetics β-lactamase Inhibitor Potency

Clinical Superiority: Phase 3 Trial Demonstrating Higher Composite Success Rate Compared to Meropenem in cUTI

In the pivotal Phase 3 CERTAIN-1 trial, cefepime-taniborbactam demonstrated statistical superiority over meropenem for the treatment of complicated urinary tract infection (cUTI), including acute pyelonephritis [1]. This is a rare achievement in antibiotic development, where non-inferiority is the typical standard, and it provides definitive, high-level evidence of the combination's clinical value.

Clinical Trial Complicated Urinary Tract Infection Cefepime-taniborbactam

Potent Activity Against OXA-48-Producing Enterobacterales: Lower MICs Compared to Meropenem-Vaborbactam

Cefepime-taniborbactam demonstrates potent in vitro activity against clinical strains of Enterobacterales producing the OXA-48 carbapenemase, a key driver of carbapenem resistance in Europe and the Middle East. Its MIC90 value is significantly lower than that of meropenem-vaborbactam and comparable to ceftazidime-avibactam, a current standard of care for KPC producers [1]. This data establishes taniborbactam as a potent inhibitor of a critical resistance mechanism not well-covered by vaborbactam.

OXA-48 Carbapenem-resistant Enterobacterales MIC

Broad Spectrum Efficacy: Comparable MIC90 to Ceftazidime-Avibactam but with Superior Coverage of MBL-Producing P. aeruginosa

In a head-to-head study against carbapenem-resistant K. pneumoniae and MDR P. aeruginosa, cefepime-taniborbactam demonstrated in vitro activity comparable to ceftazidime-avibactam and greater than meropenem-vaborbactam. Critically, its activity against carbapenem-intermediate/resistant P. aeruginosa was superior to both ceftazidime-avibactam and ceftolozane-tazobactam [1]. This is attributed to taniborbactam's unique ability to inhibit VIM and NDM MBLs, which are common in P. aeruginosa.

Pseudomonas aeruginosa Carbapenem Resistance Antimicrobial Susceptibility

Bactericidal Activity: Sustained 3-log10 Reduction in Bacterial Counts Against OXA-48 Producers

Time-kill kinetic studies provide a quantitative measure of the rate and extent of bacterial killing. Cefepime-taniborbactam at 4x MIC demonstrated bactericidal activity (defined as a ≥3 log10 reduction in CFU/mL at 24 hours) against clinical strains of E. coli producing OXA-48 and multiple other β-lactamases [1]. This validates that the combination is not merely bacteriostatic but actively kills these highly resistant pathogens.

Time-kill assay Bactericidal activity Enterobacterales

Best Research and Industrial Application Scenarios for Taniborbactam Hydrochloride (VNRX-5133)


Comparative Studies Against Novel MBL Inhibitors

Given its well-documented pan-spectrum activity, including against MBLs like NDM and VIM, and its advanced clinical development status, taniborbactam serves as the most relevant clinical benchmark for novel MBL inhibitors entering research. Use taniborbactam as the positive control or comparator arm in any in vitro or in vivo study assessing a new compound's efficacy against MBL-producing Gram-negative bacteria, as established in the Phase 3 trial [1].

Mechanism-Based Studies on Resistance Suppression and Emergence

The unique dual-targeting mechanism of taniborbactam makes it an ideal tool for studying the evolution of resistance. The high biochemical potency and unique binding mode demonstrated in the Ki studies can be leveraged to investigate the genetic and biochemical pathways through which bacteria may develop resistance to this novel class of inhibitors, providing critical insights for future drug design [2].

Preclinical Models of Complicated Urinary Tract Infection (cUTI)

Researchers developing new treatments for cUTI, particularly those caused by multidrug-resistant pathogens, should use taniborbactam in combination with cefepime as a positive control. Its proven superiority over meropenem in a Phase 3 trial for this exact indication provides a high bar for comparative efficacy and a clinically validated benchmark [3].

Validating the Activity of Novel β-Lactam/Inhibitor Combinations Against OXA-48 Producers

For research focusing on the OXA-48 carbapenemase, taniborbactam represents a potent and well-characterized inhibitor with defined MIC values against a panel of clinical isolates. It is an essential comparator for any new β-lactamase inhibitor being evaluated against OXA-48-producing Enterobacterales, offering a clear point of reference for establishing relative potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taniborbactam hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.